molecular formula C13H11FO B3149634 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol CAS No. 67531-81-1

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B3149634
CAS No.: 67531-81-1
M. Wt: 202.22 g/mol
InChI Key: ADHOASMWIVIFBO-UHFFFAOYSA-N
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Description

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family It features a biphenyl core with a fluorine atom at the 4’ position and a hydroxyl group at the 4 position, along with a methyl group at the 2 position

Mechanism of Action

Target of Action

The primary target of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor is a G protein-coupled receptor that is activated by long-chain free fatty acids . It plays a crucial role in various physiological processes, including the regulation of glucose homeostasis, lipid metabolism, and inflammation .

Mode of Action

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol interacts with its target, FFA4, in a similar manner to the long-chain fatty acid α-linolenic acid . It stimulates various signaling pathways, including Ca2+ mobilization , β-arrestin-1 and β-arrestin-2 recruitment , and extracellular signal-regulated kinase phosphorylation . Activation of FFA4 by this compound also results in rapid phosphorylation and internalization of the receptor . While these events are associated with desensitization of the FFA4 signaling response, removal of the compound allows both rapid recycling of FFA4 back to the cell surface and resensitization of the FFA4 Ca2+ signaling response .

Biochemical Pathways

The activation of FFA4 by 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol affects several biochemical pathways. It can mimic many potentially beneficial therapeutic properties previously reported for long-chain fatty acids. These include stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages . These effects suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .

Result of Action

The activation of FFA4 by 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol leads to various molecular and cellular effects. These include the stimulation of intracellular calcium mobilization, recruitment of β-arrestins, and phosphorylation of extracellular signal-regulated kinases . These signaling events can lead to physiological responses such as increased glucose uptake, reduced inflammation, and enhanced secretion of glucagon-like peptide-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of biphenyl compounds, including 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol, often utilizes catalytic coupling reactions such as the Suzuki–Miyaura coupling. This method is favored due to its efficiency, scalability, and the relatively benign nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form a corresponding alkane.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce ketones.

Scientific Research Applications

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHOASMWIVIFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284664
Record name 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67531-81-1
Record name 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67531-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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